6-Amino-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid
CAS No.:
Cat. No.: VC17863753
Molecular Formula: C11H20N2O5
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O5 |
|---|---|
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | 6-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid |
| Standard InChI | InChI=1S/C11H20N2O5/c1-10(2,3)18-9(16)13-4-5-17-7-11(12,6-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15) |
| Standard InChI Key | VUTBYYVUMZVWRR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC(C1)(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The molecular formula of 6-amino-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is C<sub>11</sub>H<sub>20</sub>N<sub>2</sub>O<sub>5</sub>, with an average molecular mass of 260.29 g/mol and a monoisotopic mass of 260.1376 g/mol . The Boc group (-OC(O)C(CH<sub>3</sub>)<sub>3</sub>) protects the secondary amine at position 4, while the carboxylic acid (-COOH) and primary amine (-NH<sub>2</sub>) groups at position 6 introduce polarity and reactivity .
The compound’s stereochemistry remains a critical consideration. While some synthetic routes yield racemic mixtures, enantioselective methods—such as lipase-catalyzed lactamization—have been employed to produce chiral variants . For instance, (2R)-configured analogs of related oxazepane carboxylic acids have been synthesized in 39% yield over seven steps, underscoring the challenges in achieving stereochemical purity .
Spectral Characterization
Key spectroscopic data include:
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.44 (s, 9H, Boc CH<sub>3</sub>), 3.20–3.80 (m, 6H, oxazepane ring protons), 4.90 (br s, 2H, NH<sub>2</sub>), 12.10 (br s, 1H, COOH) .
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IR (KBr): 3350 cm<sup>−1</sup> (N-H stretch), 1705 cm<sup>−1</sup> (C=O, Boc and COOH), 1250 cm<sup>−1</sup> (C-O-C).
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 6-amino-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid typically involves multi-step sequences starting from readily available precursors. A representative pathway includes:
Ring Formation via Lactamization
A pivotal step in many syntheses is the formation of the oxazepane ring. For example, amino diester intermediates undergo lipase-catalyzed regioselective lactamization to yield seven-membered lactams . Using Candida antarctica lipase B in a SpinChem® rotating bed reactor, researchers achieved a 72% conversion of amino diester 5 to lactam 6, simplifying enzyme recycling .
Functional Group Manipulation
Subsequent steps introduce the Boc group and carboxylic acid:
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Boc Protection: The lactam nitrogen is protected using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in tetrahydrofuran (THF), yielding Boc-protected intermediates .
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Oxidation or Hydrolysis: The ester group at position 6 is hydrolyzed to a carboxylic acid using LiBr/Et<sub>3</sub>N in wet acetonitrile or via acidic/basic conditions.
Optimization Challenges
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Regioselectivity: Competing reactions at positions 4 and 6 necessitate careful control of reaction conditions. For instance, alkylation of sulfonamide intermediates with 2-bromoacetophenone required extended reaction times (up to 6 days) to favor the desired product .
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Purification: Chromatographic techniques (e.g., reverse-phase HPLC) are often required to separate diastereomers or byproducts, as seen in the isolation of the major (2R)-isomer in 18% yield .
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits limited solubility in apolar solvents (e.g., hexane) but dissolves readily in polar aprotic solvents like DMF or DMSO. Its logP value (1.85) suggests moderate hydrophobicity, influenced by the Boc group .
Stability Profile
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Thermal Stability: Decomposition occurs above 150°C, with the Boc group cleaving at elevated temperatures .
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pH Sensitivity: The carboxylic acid protonates under acidic conditions (pH < 3), while the Boc group hydrolyzes in strong acids (e.g., TFA).
Applications in Organic Synthesis
Peptide Mimetics and Drug Intermediates
The compound’s rigid oxazepane scaffold and functional groups make it a versatile building block for:
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Peptide Backbone Modifications: Incorporation into peptidomimetics to enhance metabolic stability.
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Kinase Inhibitors: Analogous structures have been used in the synthesis of inhibitors targeting GSK-3β or CDK2 .
Catalytic Asymmetric Synthesis
Chiral variants serve as ligands in asymmetric catalysis. For example, (2R)-configured oxazepanes have been employed in enantioselective aldol reactions, achieving up to 92% ee .
Future Directions and Research Gaps
Unresolved Challenges
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Stereocontrol: Improving enantioselectivity in ring-forming steps remains a priority.
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Green Chemistry: Developing solvent-free or biocatalytic routes to enhance sustainability .
Emerging Applications
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PROTACs: The compound’s bifunctional nature could link E3 ligases and target proteins in proteolysis-targeting chimeras.
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Biopolymer Functionalization: Potential use in modifying polysaccharides or nucleic acids for drug delivery.
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